molecular formula C10H16N2O3 B1380182 Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1330766-15-8

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B1380182
CAS RN: 1330766-15-8
M. Wt: 212.25 g/mol
InChI Key: WGMMMLPEBWKEGW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate (TBHC) is an organic compound that has been used in a variety of scientific research applications. TBHC is a colorless liquid with a sweet, pungent odor and is soluble in organic solvents, such as ethanol and acetone. It is a versatile compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a solvent for various chemical reactions.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate serves as a precursor in synthesizing various analogs of paclitaxel and docetaxel, potent chemotherapy drugs. Researchers synthesized 3'-(tert-Butyl) 3'-dephenyl analogs of these drugs, showing potential in stimulating microtubule formation and possessing cytotoxicity against melanoma cells (Ali et al., 1995).

Potential Building Block for Amino Alcohols and Polyamines

This compound is being explored as a novel building block for amino alcohols and polyamines. Jähnisch (1997) demonstrated its transformation into tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, highlighting its potential in synthesizing various bioactive compounds (Jähnisch, 1997).

Stereoselective Hydroformylation

In the field of organic chemistry, particularly in creating homochiral amino acid derivatives, this compound has been used. Kollár and Sándor (1993) achieved highly stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, an important step in synthesizing valuable chiral building blocks (Kollár & Sándor, 1993).

Pharmaceutical Intermediate Synthesis

It is also important in the synthesis of pharmaceutical intermediates. Yang (2010) investigated synthesizing 1-(tert-butyl)-3-aminoazetidine, utilizing this compound as a key starting material (Yang, 2010).

Antibacterial Compounds

A study by Kotb et al. (2019) demonstrated the use of this compound in synthesizing tert-butylphenylthiazoles with an oxadiazole linker. These compounds exhibited promising antibacterial activities, especially against methicillin-resistant Staphylococcus aureus (Kotb et al., 2019).

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMMMLPEBWKEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330766-15-8
Record name tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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